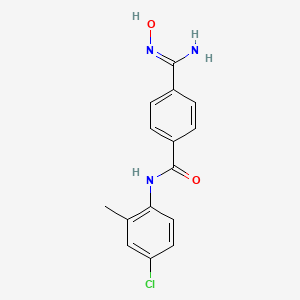
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and interactions with biological targets.
Chemical Structure
The compound features a benzamide backbone with a chloro substituent and a hydroxycarbamimidoyl group, which may influence its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Materials : 4-chlorobenzoyl chloride and hydroxylamine hydrochloride are commonly used.
- Reaction Conditions : The reaction is conducted in solvents such as dichloromethane or ethanol under controlled temperature and pH to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially modulating pathways involved in cancer cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (CML) | 2.27 | |
| HL-60 (AML) | 1.42 | |
| MCF-7 (Breast) | 5.00 | |
| HeLa (Cervical) | 3.50 | |
| HepG2 (Liver) | 4.56 |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types.
Mechanisms of Anticancer Activity
The compound's anticancer activity may be linked to:
- Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit protein kinases, which are critical in cancer cell signaling pathways.
- Modulation of Apoptosis : By affecting apoptotic pathways, the compound may promote cancer cell death.
Case Studies
- In Vitro Studies : A study evaluating the in vitro activity of various derivatives showed that modifications to the hydroxycarbamimidoyl group could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Comparative Analysis : Another study compared this compound with similar benzamide derivatives, revealing that slight variations in substituents significantly impacted their binding affinities and biological activities .
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADZQHDSMITAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














